molecular formula C12H14N2 B11905021 1-Phenylpiperidine-4-carbonitrile CAS No. 1337606-81-1

1-Phenylpiperidine-4-carbonitrile

Cat. No.: B11905021
CAS No.: 1337606-81-1
M. Wt: 186.25 g/mol
InChI Key: CWJNYMUNVSPKQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpiperidine-4-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 4-phenylpiperidine with cyanogen bromide under controlled conditions . The reaction typically requires a solvent such as acetonitrile and a base like triethylamine to facilitate the formation of the carbonitrile group.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst are typical methods.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted piperidine derivatives.

Comparison with Similar Compounds

1-Phenylpiperidine-4-carbonitrile can be compared with other similar compounds:

Uniqueness: this compound is unique due to its specific structure and role as a precursor in the synthesis of pethidine. Its derivatives have shown significant biological activity, making it an important compound in medicinal chemistry .

Properties

CAS No.

1337606-81-1

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

1-phenylpiperidine-4-carbonitrile

InChI

InChI=1S/C12H14N2/c13-10-11-6-8-14(9-7-11)12-4-2-1-3-5-12/h1-5,11H,6-9H2

InChI Key

CWJNYMUNVSPKQF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C#N)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.